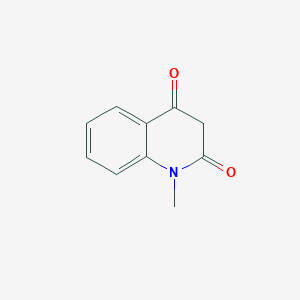

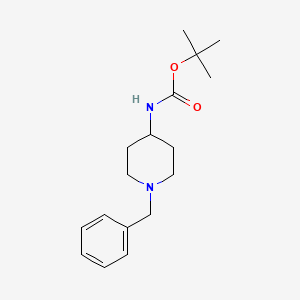

1-methylquinoline-2,4(1H,3H)-dione

説明

1-Methylquinoline-2,4(1H,3H)-dione is a heterocyclic compound that is part of the isoquinoline-1,3(2H,4H)-dione family. This family of compounds has been the subject of various studies due to their potential biological activities and their use in the synthesis of pharmacologically active molecules. The isoquinoline-1,3(2H,4H)-dione scaffold has been identified as a key structure in the inhibition of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase .

Synthesis Analysis

The synthesis of isoquinoline-1,3(2H,4H)-dione derivatives has been explored through various methods. For instance, a visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones has been achieved using a tandem radical cyclization and sulfonylation reaction . Additionally, oxidative decarbonylative coupling of aliphatic aldehydes with methacryloyl benzamides has been used to generate alkyl-substituted isoquinoline-1,3(2H,4H)-diones under metal-free conditions . A base-catalyzed hydroxylation of isoquinoline-1,3(2H,4H)-diones with air has also been established, which is transition-metal-free and reductant-free . Moreover, an enantioselective synthesis of isoquinoline-1,3(2H,4H)-dione derivatives has been developed using a chiral phosphoric acid catalyzed aza-Friedel-Crafts reaction .

Molecular Structure Analysis

The molecular structure of isoquinoline-1,3(2H,4H)-dione derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 4-methyl-2-phenylbenzo[de]cyclobut[i]isoquinoline-3,5(2H)-dione, was determined by single-crystal X-ray crystallography, which provided detailed information about the arrangement of atoms in the molecule .

Chemical Reactions Analysis

Isoquinoline-1,3(2H,4H)-dione derivatives participate in a variety of chemical reactions. They have been used as ligands to form complexes with metals such as Mg(2+) and Mn(2+), which are relevant to their biological activity . The reactivity of these compounds under different conditions, such as visible light-promotion and metal-free catalysis , has been explored to synthesize a wide range of derivatives with potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline-1,3(2H,4H)-dione derivatives are influenced by their molecular structure. These properties are crucial for their biological activity and their interaction with biological targets. For instance, the antiviral activity of certain derivatives against HIV-1 has been attributed to their ability to inhibit the RNase H function . The solubility, stability, and reactivity of these compounds can be modified by introducing different substituents, which has been demonstrated in various synthetic approaches .

科学的研究の応用

Synthesis and Chemical Properties

One-Pot Multi-Component Syntheses

This compound is used in a three-component reaction involving its condensation with aromatic aldehydes and malononitrile/cyanoaceticester. This process, conducted in a specific ionic liquid, leads to the efficient synthesis of dihydropyrano[3,2-c]quinolones. Such syntheses are noted for their convenience and high yield without the need for column chromatography (Bhupathi et al., 2016).

Copper(I)-Catalyzed Cycloaddition

1-Methylquinoline-2,4(1H,3H)-dione is involved in copper(I)-catalyzed [3 + 2] cycloaddition reactions with terminal acetylenes, yielding 1,4-disubstituted 1,2,3-triazoles. The structures of the products are confirmed by various spectroscopic methods and mass spectrometry (Kafka et al., 2011).

DFT Calculations and NLO Analysis

Density Functional Theory (DFT) calculations and analyses such as electronic structure, nonlinear optical (NLO) properties, and natural bonding orbital (NBO) analysis have been performed on novel compounds synthesized from 1-Methylquinoline-2,4(1H,3H)-dione (Halim & Ibrahim, 2017).

Synthesis of 1,4-Benzodiazepine-2,5-diones

Under basic conditions, 1-Methylquinoline-2,4(1H,3H)-dione undergoes molecular rearrangement to produce 1,4-benzodiazepine-2,5-diones. The process is carried out using various bases, demonstrating unique reactivity and mild reaction conditions (Křemen et al., 2017).

Conversion to Quinazoline-2,4(1H,3H)-diones

A new synthetic method to obtain quinazoline-2,4-diones by reacting 1-Methylquinoline-2,4(1H,3H)-dione with various agents under mild conditions has been developed. This synthesis is substantiated by spectroscopic analysis and X-Ray crystallography (El-Azab et al., 2021).

Chemical Reactions and Derivatives

Reaction with Isocyanic and Isothiocyanic Acid

This compound reacts with potassium cyanate or potassium thiocyanate, leading to various products such as ureido- or thioureidooxindoles and dihydroimidazoquinolones. The reaction mechanism involves molecular rearrangement of the primarily formed mono-substituted urea or thiourea (Mrkvička et al., 2011).

Preparation of Functionalized Derivatives

Various derivatives of 1-Methylquinoline-2,4(1H,3H)-dione, such as 1,2,3-Triazol-4-ylmethanols, 1,2,3-Triazole-4-carbaldehydes, and 1,2,3-Triazole-4-carboxylic Acids, have been synthesized. These derivatives are confirmed by NMR spectroscopy (Milićević et al., 2020).

Tertiary 2-Chloroketones Reaction with Cyanide Ions

1-Methylquinoline-2,4(1H,3H)-dione reacts with cyanide ions to produce various compounds, including 3-cyanoquinoline-2,4-diones and other minor products. This process involves nucleophilic substitution reactions and is characterized using NMR spectroscopy (Klásek et al., 2021).

Synthesis of Quinazoline-2,4(1H,3H)-diones Using Carbon Dioxide

An efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives from 1-Methylquinoline-2,4(1H,3H)-dione using carbon dioxide has been developed. This method is significant for the synthesis of key intermediates in several drugs (Patil et al., 2008).

Antioxidant Properties in Lubricating Grease

Derivatives of 1-Methylquinoline-2,4(1H,3H)-dione have been synthesized and evaluated as antioxidants in lubricating greases. The efficiency of these compounds as antioxidants was investigated using standard tests and spectroscopy analysis (Hussein et al., 2016).

"Turn-On" Fluorescent Chemosensor for Detection of Group IIIA Ions

A chemosensor based on 1-Methylquinoline-2,4(1H,3H)-dione has been developed for the selective recognition of Group IIIA metal ions. This sensor exhibits significant 'off-on' fluorescence responses, facilitating the detection of ions such as Al3+, Ga3+, and In3+ (Jang et al., 2018).

将来の方向性

特性

IUPAC Name |

1-methylquinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYBXZIOLFPNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399348 | |

| Record name | 1-Methylquinoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methylquinoline-2,4(1H,3H)-dione | |

CAS RN |

61469-95-2 | |

| Record name | 1-Methylquinoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)